4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has a significant effect on the biochemical and physiological processes of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the research and development of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide. These include:
1. Further investigation of its potential use in the treatment of Alzheimer's disease.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Exploration of its potential applications in material science, such as the development of new organic semiconductors.
4. Investigation of its mechanism of action and identification of its molecular targets in cancer cells.
5. Development of new formulations to improve its solubility and bioavailability.
In conclusion, 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a promising chemical compound that has potential applications in various fields. Its high potency and selectivity towards cancer cells make it an attractive candidate for the development of new anticancer agents. However, further research is needed to fully understand its mechanism of action and identify its molecular targets in cancer cells.
Synthesis Methods
The synthesis of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves the condensation of 2-amino-5-fluorobenzonitrile and 2-(2,4-dichlorophenyl)benzo[d]oxazole-5-carbaldehyde in the presence of a suitable base. The resulting intermediate is then treated with 4-cyanobenzoyl chloride to obtain the final product.
Scientific Research Applications
4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and has been found to inhibit the growth of various cancer cells in vitro. Additionally, it has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2FN3O2/c22-12-2-5-14(16(23)8-12)21-27-18-9-13(3-6-19(18)29-21)26-20(28)15-4-1-11(10-25)7-17(15)24/h1-9H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMJXVNIGRPGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.